molecular formula C6H11FO B15341476 Hexanoyl fluoride CAS No. 372-80-5

Hexanoyl fluoride

Cat. No.: B15341476
CAS No.: 372-80-5
M. Wt: 118.15 g/mol
InChI Key: AURYBMCZYGIOJH-UHFFFAOYSA-N
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Description

Hexanoyl fluoride (C₆H₁₁FO), also known as n-hexanoyl fluoride, is a colorless, volatile liquid with a pungent odor. It is a straight-chain acyl fluoride derived from hexanoic acid, characterized by the functional group -COF. This compound is widely utilized in organic synthesis for the preparation of esters, amides, and polymers due to its high reactivity as an acylating agent . Its applications extend to modifying materials such as chitosan, where it enhances hydrophobicity and adsorption properties for environmental remediation . This compound’s reactivity is pH-dependent, requiring precise neutralization during synthesis to prevent phase separation and ensure complete substitution in polymer matrices .

Key spectral data include distinct ¹H-NMR signals (e.g., δ 2.40 for the α-methylene group) and ¹³C-NMR resonances (e.g., δ 172.59 for the carbonyl carbon), which confirm its structural identity .

Properties

CAS No.

372-80-5

Molecular Formula

C6H11FO

Molecular Weight

118.15 g/mol

IUPAC Name

hexanoyl fluoride

InChI

InChI=1S/C6H11FO/c1-2-3-4-5-6(7)8/h2-5H2,1H3

InChI Key

AURYBMCZYGIOJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanoyl fluoride can be synthesized through the reaction of hexanoic acid (also known as caproic acid) with reagents such as thionyl chloride (SOCl2) or phosphorus trifluoride (PF3). The reaction typically involves heating the hexanoic acid with the chosen reagent under controlled conditions to facilitate the substitution of the hydroxyl group with a fluorine atom.

Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Hydrolysis and Stability

Hexanoyl fluoride undergoes rapid hydrolysis in aqueous environments, producing hexanoic acid (C₅H₁₁COOH) and hydrogen fluoride (HF). This reaction is pH-dependent and proceeds via nucleophilic attack by water on the electrophilic carbonyl carbon .

Reaction:
C5H11COF+H2OC5H11COOH+HF\text{C}_5\text{H}_{11}\text{COF} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_{11}\text{COOH} + \text{HF}

ConditionReaction RateProducts
Neutral pH (25°C)RapidHexanoic acid, HF
Acidic/alkaline mediumAcceleratedSame products, HF generation

Hydrolysis stability studies indicate that this compound is more reactive than acyl chlorides but less volatile due to stronger C-F bonds .

Nucleophilic Acyl Substitution

The compound reacts readily with nucleophiles (e.g., alcohols, amines) to form esters, amides, or anhydrides.

Reaction with Alcohols

This compound reacts with alcohols in the presence of bases (e.g., pyridine) to yield esters :
C5H11COF+ROHC5H11COOR+HF\text{C}_5\text{H}_{11}\text{COF} + \text{ROH} \rightarrow \text{C}_5\text{H}_{11}\text{COOR} + \text{HF}

Example: Reaction with methanol produces methyl hexanoate (83% yield under anhydrous conditions) .

Reaction with Amines

Primary and secondary amines undergo substitution to form amides:
C5H11COF+R2NHC5H11CONR2+HF\text{C}_5\text{H}_{11}\text{COF} + \text{R}_2\text{NH} \rightarrow \text{C}_5\text{H}_{11}\text{CONR}_2 + \text{HF}

This reaction is exploited in peptide synthesis and polymer industries .

Oxidative Transformations

This compound participates in oxidative cleavage reactions under specific conditions.

Reaction with CsF·SO₄F

In acetonitrile, cesium fluoroxysulphate (CsF·SO₄F) oxidizes ethers to generate this compound as a minor product via radical intermediates :
R-O-R’+CsF\cdotpSO4FRCOF+R’OH (minor pathway)\text{R-O-R'} + \text{CsF·SO}_4\text{F} \rightarrow \text{RCOF} + \text{R'OH} \ (\text{minor pathway})

Example: Benzyl hexyl ether oxidizes to this compound (minor) alongside benzaldehyde and hexanol .

Hazardous Decomposition

Thermal decomposition (>300°C) releases toxic fluorine vapors and carbon oxides :
C5H11COFΔCO+CO2+HF+fluorinated byproducts\text{C}_5\text{H}_{11}\text{COF} \xrightarrow{\Delta} \text{CO} + \text{CO}_2 + \text{HF} + \text{fluorinated byproducts}

Safety Note: The reaction with strong bases (e.g., NaOH) is exothermic and releases HF, necessitating corrosion-resistant equipment .

Scientific Research Applications

Hexanoyl fluoride is utilized in various scientific research fields, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

  • Biology: this compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: this compound is employed in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

Hexanoyl fluoride is similar to other carboxylic acid fluorides, such as acetyl fluoride (C2H3FO) and propionyl fluoride (C3H5FO). it is unique due to its longer carbon chain, which influences its reactivity and applications. The longer chain provides increased stability and different chemical properties compared to shorter-chain fluorides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Perfluorohexanoyl Fluoride (CAS 355-38-4)

Perfluorothis compound (C₆F₁₁COF) is a fully fluorinated analog of this compound. The replacement of all hydrogen atoms with fluorine confers exceptional thermal stability, chemical inertness, and resistance to hydrolysis. These properties make it valuable in high-performance materials, such as fluoropolymers and surfactants . However, its environmental persistence and regulatory scrutiny (e.g., inclusion in Canada’s IRAP 2017-18 risk assessment list) highlight concerns over bioaccumulation and toxicity .

Property This compound Perfluorothis compound
Molecular Formula C₆H₁₁FO C₆F₁₁COF
Boiling Point ~142–145°C (estimated) ~180–185°C
Reactivity High (prone to hydrolysis) Low (resistant to hydrolysis)
Environmental Impact Moderate degradation Persistent, bioaccumulative

Heptafluorobutanoyl Fluoride (CAS 335-42-2)

This shorter-chain perfluoroacyl fluoride (C₄F₇COF) shares the stability and inertness of perfluorothis compound but is less commonly used in polymer synthesis. Its smaller size may enhance volatility, making it suitable for gas-phase reactions .

Acetyl Fluoride (CH₃COF)

Acetyl fluoride, a simpler acyl fluoride, exhibits higher volatility (boiling point ~20°C) and faster hydrolysis rates compared to this compound.

Hexanesulfonyl Chloride, 6-Fluoro- (CAS 372-69-0)

It is primarily used in sulfonation reactions, contrasting with this compound’s role in acylation. The sulfonyl group’s strong electron-withdrawing nature enhances stability but reduces nucleophilic reactivity compared to acyl fluorides .

Hexanoyl Fentanyl Hydrochloride

Hexanoyl fentanyl (C₂₃H₂₉N₃O₂·HCl) contains a hexanoyl group linked to a piperidine ring. While structurally distinct, its synthesis employs similar acylating agents, underscoring this compound’s versatility in forming biologically active amides .

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